(3,5-Dichloro-4-fluorophenyl)methanamine
Description
Properties
IUPAC Name |
(3,5-dichloro-4-fluorophenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2FN/c8-5-1-4(3-11)2-6(9)7(5)10/h1-2H,3,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VISNNKXGFKTWEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)F)Cl)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The compound (3,5-Dichloro-4-fluorophenyl)methanamine is typically prepared via:
- Halogenated aromatic precursors (such as 3,5-dichloro-4-fluoroaniline or related halogenated benzene derivatives)
- Functional group transformations including bromination, diazotization, reduction, and amination steps
- Use of organometallic intermediates or direct substitution reactions
Stepwise Preparation Routes
Preparation of Halogenated Aromatic Precursors
A key precursor is 3,5-dichloro-4-fluorobromobenzene, which can be synthesized from 2-fluoro-3-chloronitrobenzene through a sequence of bromination, reduction, and diazochlorination reactions:
| Step | Reaction | Conditions | Notes |
|---|---|---|---|
| 1 | Bromination of 2-fluoro-3-chloronitrobenzene to 2-fluoro-3-chloro-5-bromonitrobenzene | Catalysts: FeCl3, AlCl3, Fe powder, or H2SO4; Brominating agents: Br2, NBS, dibromohydantoin; Preferably FeCl3 and Br2; Molar ratios ~1:0.5-0.7:1-2 | Mild reaction conditions, environmentally friendly, high yield |
| 2 | Catalytic hydrogenation reduction to 2-fluoro-3-chloro-5-bromoaniline | Anti-dehalogenation catalyst used | Preserves halogen substituents |
| 3 | Diazotization and chlorination of 2-fluoro-3-chloro-5-bromoaniline to 3,5-dichloro-4-fluorobromobenzene | Acid, sodium nitrite, copper catalyst, hydrochloric acid | High purity and yield achieved |
This route is advantageous due to the use of readily available raw materials, mild conditions, and good process safety.
Conversion to this compound
While direct preparation methods of this compound are less explicitly documented, the following approaches are inferred from related synthetic procedures:
Reduction of corresponding nitro or halogenated intermediates: Starting from 3,5-dichloro-4-fluoroaniline derivatives, reductive amination or substitution reactions can yield the methanamine.
Use of organometallic reagents: Organometallic intermediates derived from 3,5-dichloro-4-fluorobromobenzene can react with electrophilic carbonyl compounds (e.g., trifluoroacetyl compounds) to form ketone intermediates, which can be further transformed into methanamine derivatives.
Example synthesis of related trifluoromethyl ketones: Reaction of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoroethanone with lithium bis(trimethylsilyl)amide (LiHDMS) in tetrahydrofuran at low temperature (-78°C) followed by workup yields trifluoromethylated intermediates, which can be further manipulated to amines.
Detailed Reaction Conditions and Yields
Analytical and Process Notes
The presence of electron-withdrawing groups (chlorine, fluorine) affects the stability of intermediates such as diazonium salts, requiring careful control of reaction conditions.
Use of phase transfer catalysts and polar aprotic solvents (e.g., dimethylformamide, sulfolane) can enhance fluorination steps and organometallic reactions.
Low temperature (-78°C to 0°C) is commonly employed during sensitive organometallic and nucleophilic addition steps to improve selectivity and yield.
Summary Table of Preparation Route
Chemical Reactions Analysis
Types of Reactions: (3,5-Dichloro-4-fluorophenyl)methanamine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the benzene ring can be substituted with other functional groups using reagents like Grignard reagents or organolithium compounds.
Oxidation and Reduction: The amine group can be oxidized to form corresponding nitro compounds or reduced to form amines with different substituents.
Common Reagents and Conditions:
Grignard Reagents: Used for nucleophilic substitution reactions.
Sodium Borohydride: Commonly used for reduction reactions.
Hydrobromic Acid and Sodium Nitrite: Used in diazotization reactions.
Major Products:
Substituted Benzylamines: Formed through substitution reactions.
Nitro Compounds: Formed through oxidation reactions.
Scientific Research Applications
Chemistry
- Intermediate in Synthesis : This compound is widely used as an intermediate in the synthesis of various organic compounds. Its unique halogen substitutions enhance the reactivity of the aromatic ring, making it suitable for further chemical modifications .
Biology
- Antimicrobial and Anticancer Properties : Recent studies have investigated the biological activities of (3,5-Dichloro-4-fluorophenyl)methanamine, highlighting its potential as an antimicrobial and anticancer agent. For instance, analogues of this compound have shown promising results in inhibiting autotaxin (ATX), which is associated with cancer metastasis .
Medicine
- Drug Development : The compound has been explored for its role in drug development. It has been incorporated into various drug candidates aimed at treating conditions such as neuropathic pain and cancer. Structure-activity relationship (SAR) studies have demonstrated that modifications to the halogen substituents can significantly enhance therapeutic efficacy .
Case Study 1: Autotaxin Inhibition
In a study focused on developing potent ATX inhibitors, this compound analogues were synthesized and tested for their inhibitory activity against ATX. The results indicated that these compounds could reduce melanoma cell invasion in vitro, showcasing their potential as therapeutic agents against cancer .
Case Study 2: Neuropathic Pain Treatment
Another research effort involved modifying the structure of this compound to improve its efficacy as a P2X3 receptor antagonist for treating neuropathic pain. The optimized compounds exhibited significant anti-nociceptive effects in animal models, indicating a promising avenue for pain management therapies .
Data Table: Summary of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Chemistry | Intermediate for organic synthesis | Used to create pharmaceuticals and agrochemicals |
| Biology | Antimicrobial and anticancer activities | Effective ATX inhibitors; potential to reduce cancer metastasis |
| Medicine | Drug development | Optimized analogues show efficacy in treating neuropathic pain |
Mechanism of Action
The mechanism of action of (3,5-Dichloro-4-fluorophenyl)methanamine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Substituent Effects on Electronic Properties
The electronic environment of the aromatic ring and methanamine group varies markedly across analogs:
- (3,5-Dichloro-4-fluorophenyl)methanamine : The strong electron-withdrawing effects of Cl and F substituents reduce electron density on the ring, as evidenced by deshielding in NMR spectra of related compounds. For example, in [3-fluoro-4-(dioxaborolanyl)phenyl]methanamine (4f ), the fluorine substituent induces a downfield shift in $^{13}\text{C}$-NMR (δ 167.24 ppm, J = 252.2 Hz) . Similar deshielding is expected in the target compound due to its heavier halogen substituents.
- [3-Chloro-4-(2-methoxy-5-trifluoromethylphenyl)phenyl]methanamine : The trifluoromethyl (–CF₃) and methoxy (–OCH₃) groups create a mixed electronic profile, with –CF₃ withdrawing electrons and –OCH₃ donating them. This results in a complex $^{1}\text{H}$-NMR pattern (e.g., δ 7.70 ppm for aromatic protons) .
Solubility and Physicochemical Properties
The target compound’s low solubility is attributed to its hydrophobic halogens, whereas analogs with polar groups (e.g., –OH, –OCH₃) exhibit improved solubility .
Key Research Findings
- Synthetic Utility : The tert-butyl acetonitrile derivative of the target compound (tert-butyl 2-(3,5-dichloro-4-fluorophenyl)acetonitrile) is a versatile intermediate for further functionalization .
- Structural Insights : X-ray crystallography data from related compounds (e.g., SHELX-refined structures) highlight the planar geometry of halogenated aryl methanamines, which facilitates π-π stacking in molecular recognition .
Biological Activity
(3,5-Dichloro-4-fluorophenyl)methanamine is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
1. Overview of the Compound
This compound is a substituted phenyl amine known for its diverse applications in medicinal chemistry. Its structural characteristics include two chlorine atoms and one fluorine atom on the phenyl ring, which are believed to enhance its biological activity by influencing pharmacodynamics and pharmacokinetics.
2.1 Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. The compound has been tested against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
- Bacillus subtilis
In studies, the minimum inhibitory concentration (MIC) values for this compound were found to be in the range of 1 to 4 µg/mL against several strains, demonstrating potent antimicrobial activity .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 1 - 2 |
| Escherichia coli | 2 - 3 |
| Bacillus subtilis | 1 - 4 |
2.2 Anticancer Activity
The compound has also been investigated for its anticancer potential. Studies have shown that it can induce apoptosis in cancer cells through various pathways:
- Cell Cycle Arrest : It significantly arrests the cell cycle in the subG0 phase.
- Mitochondrial Membrane Depolarization : This leads to the activation of caspases involved in programmed cell death.
In vitro studies demonstrated IC50 values ranging from 0.89 to 9.63 µg/mL against various cancer cell lines such as HeLa (cervical cancer) and AGS (gastric adenocarcinoma) .
| Cancer Cell Line | IC50 (µg/mL) |
|---|---|
| HeLa | 0.89 |
| AGS | 9.63 |
| HL-60 | 5.00 |
The mechanisms through which this compound exerts its effects are multifaceted:
- Antimicrobial Mechanism : The compound disrupts microbial cell walls and inhibits essential metabolic enzymes, leading to cell death.
- Anticancer Mechanism : It activates caspases (caspase-8 and caspase-9), which are crucial for apoptosis. The compound's ability to induce mitochondrial dysfunction is a key factor in its anticancer efficacy .
4. Case Studies and Research Findings
Several case studies highlight the efficacy of this compound:
- Study on Antimicrobial Efficacy : A study conducted on various bacterial strains revealed that the compound effectively inhibited growth at very low concentrations, suggesting potential use as a therapeutic agent against resistant bacterial infections.
- Cancer Cell Line Study : In another study focused on cancer cell lines, treatment with the compound resulted in significant apoptosis rates at concentrations above 5 µg/mL, indicating its potential as an anticancer drug .
5. Conclusion
The biological activity of this compound presents promising avenues for further research in both antimicrobial and anticancer domains. Its mechanisms of action suggest that it could serve as a valuable lead compound in drug development efforts aimed at addressing both infectious diseases and cancer.
Continued investigation into this compound's structure-activity relationships will be crucial for optimizing its efficacy and exploring its full therapeutic potential.
Q & A
Q. How to optimize cross-coupling reactions (e.g., Suzuki) for derivatives of this compound?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
